
2-(4H-1,2,4-Triazol-3-YL)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4H-1,2,4-Triazol-3-YL)acetaldehyde is an organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of the triazole ring in the structure imparts unique chemical properties, making it a valuable compound in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-Triazol-3-YL)acetaldehyde can be achieved through several methods. One common approach involves the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate. The reaction proceeds in two steps:
S-alkylation: 4,5-diphenyl-4H-1,2,4-triazole-3-thiol is reacted with a halogenated acetal in the presence of cesium carbonate.
Acetal deprotection: The resulting product undergoes acetal deprotection to yield the aldehyde, which is then isolated as a bisulfite adduct
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-(4H-1,2,4-Triazol-3-YL)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2-(4H-1,2,4-Triazol-3-YL)acetic acid.
Reduction: 2-(4H-1,2,4-Triazol-3-YL)ethanol.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
科学的研究の応用
2-(4H-1,2,4-Triazol-3-YL)acetaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its triazole moiety which is present in many pharmaceuticals.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds
作用機序
The mechanism of action of 2-(4H-1,2,4-Triazol-3-YL)acetaldehyde is primarily related to its ability to interact with various biological targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and other biological processes. The aldehyde group can also react with nucleophiles, leading to the formation of covalent bonds with biological macromolecules.
類似化合物との比較
Similar Compounds
2-(4H-1,2,4-Triazol-3-YL)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-(4H-1,2,4-Triazol-3-YL)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(4H-1,2,4-Triazol-3-YL)benzoic acid: Contains a triazole ring but with a benzoic acid moiety.
Uniqueness
2-(4H-1,2,4-Triazol-3-YL)acetaldehyde is unique due to the presence of both the triazole ring and the aldehyde group. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in various research fields .
特性
分子式 |
C4H5N3O |
|---|---|
分子量 |
111.10 g/mol |
IUPAC名 |
2-(1H-1,2,4-triazol-5-yl)acetaldehyde |
InChI |
InChI=1S/C4H5N3O/c8-2-1-4-5-3-6-7-4/h2-3H,1H2,(H,5,6,7) |
InChIキー |
RMHYRFRMOASNIS-UHFFFAOYSA-N |
正規SMILES |
C1=NNC(=N1)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


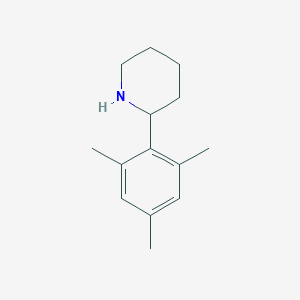
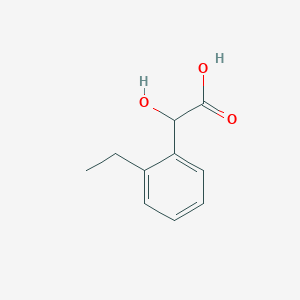
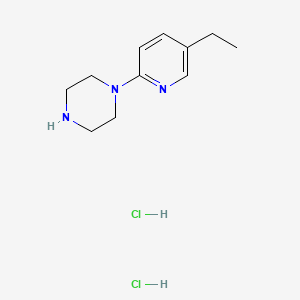
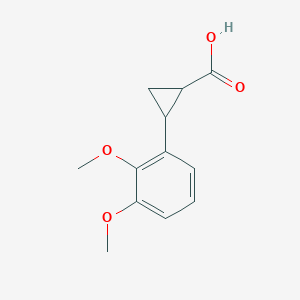


![[1,1'-Bi(cyclohexan)]-1-amine](/img/structure/B13591230.png)
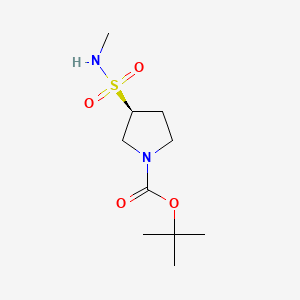
![2-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13591237.png)
![(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13591241.png)

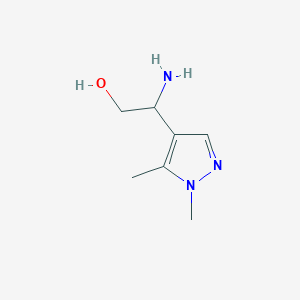
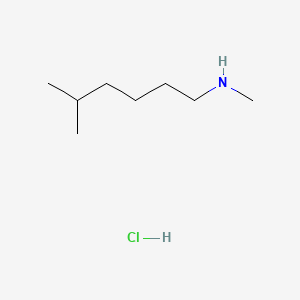
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13591279.png)
